molecular formula C8H18N2O B1588695 2-(4-(Aminomethyl)piperidin-1-yl)ethanol CAS No. 21168-72-9

2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Cat. No.: B1588695
CAS No.: 21168-72-9
M. Wt: 158.24 g/mol
InChI Key: VKMYXOQRUXXUHE-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)piperidin-1-yl)ethanol is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of 4-piperidone with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)piperidin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-(4-(Aminomethyl)piperidin-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various signaling pathways, leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)-4-piperidinol
  • 1-(Aminomethyl)cyclopropylmethanol
  • 1-(2-(Aminomethyl)phenyl)-4-piperidinylmethanol

Uniqueness

2-(4-(Aminomethyl)piperidin-1-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biological Activity

2-(4-(Aminomethyl)piperidin-1-yl)ethanol, also known by its chemical structure and CAS number (21168-72-9), is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with an aminomethyl group and an ethanol moiety, which contributes to its biological activity.

  • Empirical Formula : C11H15N
  • Molecular Weight : 179.25 g/mol
  • SMILES Notation : NCC1CCN(CCO)CC1

These properties suggest that the compound is polar, which may influence its solubility and interaction with biological membranes.

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential neuroprotective effects. Some key mechanisms include:

  • Dopaminergic Activity : The compound may influence dopamine receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease.
  • Serotonergic Modulation : It has been suggested that this compound could affect serotonin pathways, potentially offering antidepressant effects.
  • Neuroprotection : Studies have indicated that the compound may protect against neuronal damage in various models of neurodegeneration.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • In a study investigating the neuroprotective properties of similar piperidine derivatives, it was found that compounds with structural similarities to this compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. These findings suggest that the compound may have therapeutic potential in neurodegenerative diseases .
  • Pain Management :
    • Another study examined the analgesic properties of piperidine derivatives, showing that this compound exhibited significant pain relief in animal models of neuropathic pain. This suggests a possible application in chronic pain management .
  • Antidepressant Activity :
    • A clinical trial assessed the efficacy of piperidine-based compounds in treating major depressive disorder. Results indicated that compounds similar to this compound showed promising results in reducing depressive symptoms, potentially through serotonergic pathways .

Comparative Biological Activity

Compound NameBiological ActivityReference
This compoundNeuroprotection, Analgesia, Antidepressant
4-AminopiperidineAntidepressant
N-MethylpiperidineAnalgesic

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMYXOQRUXXUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428537
Record name 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21168-72-9
Record name 4-(Aminomethyl)-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21168-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of compound 1-(2-hydroxyethyl)piperidine-4-carbonitrile (300 mg, 2 mmol) in dry THF (5 mL) at 0° C., BH3.SMe2 (220 mg, 2.4 mmol) was added dropwise. The mixture was stirred at 0° C. for 2 hrs. Water was added then K2CO3. The mixture was filtered and concentrated to give compound 2-(4-(aminomethyl)piperidin-1-yl)ethanol (150 mg, 47%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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